molecular formula C17H17N3O5 B2435749 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1421451-98-0

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2435749
CAS No.: 1421451-98-0
M. Wt: 343.339
InChI Key: CJZOGLBMHKDPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the hydroxypropyl group and the pyridine ring. The final step involves the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating their function. The pyridine ring can also interact with nucleic acids and proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is unique due to its combination of the benzo[d][1,3]dioxole and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c21-13(11-3-4-14-15(8-11)25-10-24-14)5-7-19-16(22)17(23)20-12-2-1-6-18-9-12/h1-4,6,8-9,13,21H,5,7,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZOGLBMHKDPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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